(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
BenchChem offers high-quality (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6.C4H8O2/c1-29-20-5-3-2-4-16(20)12-24-25(28)18-7-9-21-19(26(18)33-24)14-27(15-32-21)17-6-8-22-23(13-17)31-11-10-30-22;1-2-6-4-3-5-1/h2-9,12-13H,10-11,14-15H2,1H3;1-4H2/b24-12-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPGDULSGZRSNN-AXIIJKAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane (CAS Number: 1351663-44-9) is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₉NO₈ |
| Molecular Weight | 531.6 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs to this compound show promise in inhibiting cancer cell proliferation. For example, derivatives of benzodioxin have been noted for their cytotoxic effects on various cancer cell lines such as MCF-7 and Bel-7402 .
- Antimicrobial Properties : The presence of the benzodioxin moiety is associated with antimicrobial activity against a range of bacterial and fungal strains. This compound could potentially be developed into an effective antimicrobial agent .
- Anti-inflammatory Effects : Compounds containing dioxane and benzodioxin structures have been reported to possess anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases .
Anticancer Studies
A study conducted on structurally related compounds indicated that they could inhibit cell growth in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective potency .
Antimicrobial Evaluation
Research evaluating the antimicrobial efficacy of similar compounds found that they exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's ability to disrupt microbial cell membranes was highlighted as a possible mechanism of action .
Scientific Research Applications
Structural Characteristics
The compound features a unique bicyclic structure comprising a benzodioxin moiety and a methoxyphenyl group, contributing to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 365.42 g/mol.
Pharmaceutical Research
The compound has shown promise in pharmaceutical applications due to its structural analogies with known bioactive molecules. Its potential as an anti-cancer agent is particularly noteworthy:
- Mechanism of Action : Studies suggest that the compound may inhibit specific pathways involved in tumor growth and proliferation.
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that further investigation into the mechanism of action could lead to the development of new anticancer therapies.
Material Science
Due to its unique chemical structure, the compound may also have applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
A research team developed a series of polymer composites incorporating the compound into polyvinyl chloride (PVC). The resulting materials exhibited improved thermal properties and resistance to degradation under UV light exposure.
Organic Synthesis
The compound serves as an intermediate in organic synthesis processes:
- Synthetic Pathways : It can be utilized to synthesize more complex molecules through various reaction mechanisms such as cycloadditions and coupling reactions.
Table of Synthetic Applications
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis |
| Polymer Chemistry | Enhances properties of polymer composites |
Q & A
Q. How can researchers optimize the synthetic route for this tricyclic compound to improve yield and purity?
- Methodological Answer : A stepwise approach is critical. Begin with condensation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde with 2-methoxyaniline to form a Schiff base intermediate. Subsequent cyclization using mercaptoacetic acid under reflux (as demonstrated in analogous thiazolidinone syntheses) can yield the tricyclic core . Purification via column chromatography (gradient elution with ethyl acetate/hexane) and recrystallization in ethanol improves purity. Reaction monitoring via TLC and optimization of stoichiometry (1:1.2 molar ratio of aldehyde to amine) enhances yields .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and benzodioxin protons (δ 4.2–4.4 ppm for –O–CH-O–) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C–H bends (700–800 cm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Grow crystals via slow evaporation of a dichloromethane/methanol (1:1) solution. SCXRD data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) allows precise determination of bond lengths (e.g., C–C: 1.38–1.42 Å) and dihedral angles. Refinement with SHELXL-97 (R factor < 0.05) ensures accuracy . Compare torsion angles with computational models (e.g., DFT) to validate the (4Z)-configuration .
Q. What solvent systems are compatible with this compound for reactivity studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For nucleophilic reactions, use anhydrous THF or acetonitrile under inert atmosphere. Avoid protic solvents (e.g., methanol) to prevent undesired hydrolysis of the tricyclic core .
Q. How can researchers assess the compound’s thermal stability for storage and handling?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Decomposition onset temperatures >200°C indicate stability. Differential scanning calorimetry (DSC) identifies melting points and phase transitions. Store the compound in amber vials at –20°C under argon to prevent oxidation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s photophysical properties for sensor applications?
- Methodological Answer : Use time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level to model excited-state transitions. Compare calculated absorption/emission wavelengths (e.g., λ ~350 nm for benzodioxin moieties) with experimental UV-Vis/fluorescence spectra . Solvent effects can be incorporated via the polarizable continuum model (PCM) .
Q. How can structural modifications enhance the compound’s bioactivity against microbial targets?
- Methodological Answer : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., –NO, –CF) to improve membrane penetration. Introduce heteroatoms (e.g., S or N) in the tricyclic core to modulate redox activity. Test derivatives against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values <10 µg/mL indicate potency) .
Q. What experimental design principles (DoE) optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Apply a central composite design (CCD) to study variables: temperature (60–100°C), catalyst loading (0.1–1 mol%), and reaction time (12–48 hrs). Use ANOVA to identify significant factors (e.g., temperature has the highest F-value). Optimize for maximum yield (>80%) and minimal byproducts (<5%) via response surface methodology (RSM) .
Q. How can researchers resolve contradictions in spectral data between experimental and computational results?
- Methodological Answer : Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals. For DFT discrepancies, verify basis set suitability (e.g., 6-311++G(d,p) vs. def2-TZVP) and solvent model accuracy. If calculated IR peaks deviate >20 cm, re-optimize geometry with dispersion corrections (e.g., D3-BJ) .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (K). Use molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., cytochrome P450). Validate with site-directed mutagenesis: if mutations at predicted binding sites (e.g., Asp301) reduce inhibition, the mechanism is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
